5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 4-Amino-1H-pyrazole
- 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine
Uniqueness
5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and propyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃·HCl, with a molecular weight of approximately 201.7 g/mol. The compound features a pyrazole ring, which is characterized by two adjacent nitrogen atoms within a five-membered ring structure. The substitution of cyclopropyl and propyl groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these molecular targets through various interactions, including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions influence metabolic pathways and can lead to therapeutic effects in different biological systems.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models, suggesting its potential use in treating inflammatory diseases .
Antitumor Potential
The compound's structural similarities to other pyrazole derivatives that target cancer pathways have led researchers to investigate its antitumor potential. Preliminary studies suggest that it may exhibit inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in various cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar pyrazole derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methyl-1-propyl-1H-pyrazol-4-amine | C₉H₁₃N₃ | Contains a methyl group instead of cyclopropyl |
5-Ethyl-1-propyl-1H-pyrazol-4-amine | C₁₀H₁₅N₃ | Features an ethyl group enhancing lipophilicity |
5-Cyclobutyl-1-propyl-1H-pyrazol-4-amine | C₉H₁₃N₃ | Cyclobutyl group may alter biological activity |
The specific cyclopropyl substitution in this compound imparts distinct steric and electronic properties that may enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action associated with pyrazole derivatives:
- Antibacterial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting their development as new antibiotics .
- Anti-inflammatory Studies : Research indicated that pyrazole derivatives could reduce inflammation markers in vitro, suggesting their potential therapeutic role in inflammatory diseases .
- Antitumor Research : Investigations into the antitumor properties revealed that pyrazole derivatives could inhibit tumor cell proliferation in various cancer cell lines, indicating their promise as anticancer agents .
Properties
IUPAC Name |
5-cyclopropyl-1-propylpyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-2-5-12-9(7-3-4-7)8(10)6-11-12;/h6-7H,2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZGUGUJPTZEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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